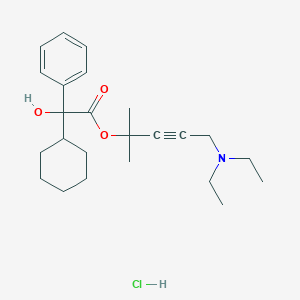

Temiverine hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCLFZVNMLALLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926528 | |

| Record name | 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129927-33-9 | |

| Record name | Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butyn-1-yl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129927-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temiverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129927339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMIVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24II7HX270 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mebeverine Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action on Gut Motility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and other functional bowel disorders. Unlike anticholinergic agents, its primary action is a direct effect on the smooth muscle of the gastrointestinal tract, particularly the colon, without significantly affecting normal gut motility.[1] This localized action minimizes systemic anticholinergic side effects. The precise mechanism of action is multifaceted and not entirely elucidated, involving the modulation of several key cellular processes that regulate smooth muscle excitability and contraction. This technical guide synthesizes the current understanding of mebeverine's molecular and cellular mechanisms, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways.

Core Mechanisms of Action

Mebeverine's spasmolytic effect is attributed to a combination of the following mechanisms:

-

Direct Blockade of Ion Channels: Mebeverine directly modulates the activity of key ion channels in gastrointestinal smooth muscle cells, reducing their excitability.

-

Inhibition of Calcium Influx: A primary mechanism is the reduction of calcium ion (Ca²⁺) influx into the smooth muscle cells, which is a critical step for muscle contraction.[2][3]

-

Modulation of Intracellular Calcium Stores: Evidence suggests mebeverine may also influence the release of Ca²⁺ from intracellular stores.

-

Weak Antimuscarinic Activity: Mebeverine exhibits atropine-like properties, suggesting some level of muscarinic receptor antagonism.

-

Local Anesthetic Properties: Through its interaction with sodium channels, mebeverine has a local anesthetic effect, which may contribute to pain relief in IBS.[2][3]

-

Inhibition of Phosphodiesterase (PDE): A weak inhibitory effect on phosphodiesterases has also been proposed as a contributing factor to its relaxant properties.[1]

Interaction with Ion Channels

Sodium Channel Blockade

Mebeverine's ability to block voltage-operated sodium channels is a cornerstone of its mechanism, contributing to both smooth muscle relaxation and its local anesthetic effect.[3] By inhibiting the influx of sodium ions, mebeverine reduces the excitability of smooth muscle cell membranes, making them less likely to depolarize and initiate contraction. This action is analogous to that of local anesthetics, which block nerve conduction by the same principle.[4]

Calcium Channel Modulation

The relaxation of gastrointestinal smooth muscle is critically dependent on the intracellular concentration of free calcium ions ([Ca²⁺]i). Mebeverine reduces [Ca²⁺]i through at least two potential pathways:

-

Inhibition of Voltage-Operated Calcium Channels (VOCCs): By blocking the influx of extracellular calcium through L-type calcium channels, mebeverine directly counteracts a primary trigger for smooth muscle contraction.[5]

-

Inhibition of Calcium Release from Intracellular Stores: Mebeverine may also limit the amount of calcium available for mobilization from intracellular stores like the sarcoplasmic reticulum, further reducing the calcium available for the contractile apparatus.

Receptor-Mediated Effects

Muscarinic Receptor Antagonism

While primarily a direct-acting musculotropic agent, mebeverine does exhibit weak anticholinergic (atropine-like) properties. It can inhibit smooth muscle contraction induced by muscarinic agonists like acetylcholine and carbachol.[6] This suggests a degree of competitive antagonism at muscarinic receptors, likely the M3 subtype, which is predominant in mediating smooth muscle contraction in the gut.[7][8] However, its direct muscle-relaxant effects are considered more significant than its antimuscarinic actions.

Alpha-1 Adrenergic Receptor Interaction

Studies on guinea-pig taenia caeci have shown that mebeverine can modify ion channels operated by alpha-1 adrenergic receptors. It appears to limit the amount of available calcium that is mobilized upon receptor stimulation, thereby affecting the subsequent hyperpolarization and relaxation response.[2][3]

Intracellular Signaling Pathways

The following diagram illustrates the proposed signaling pathways through which mebeverine exerts its effects on a gastrointestinal smooth muscle cell.

Caption: Proposed signaling pathways for mebeverine's action on gut smooth muscle.

Quantitative Data Summary

Quantitative data such as IC₅₀ and Kᵢ values for mebeverine hydrochloride are not extensively reported in publicly available literature. The tables below summarize the available data and concentrations used in key experiments.

Table 1: Concentrations of Mebeverine Used in Mechanistic Studies

| Experimental System | Mebeverine Concentration | Observed Effect | Reference |

| Guinea-pig taenia caeci | 6 x 10⁻⁶ M | Atropine-like properties (rightward shift in carbachol concentration-response curve) | [2][3] |

| Guinea-pig taenia caeci | 6 x 10⁻⁵ M | Hyperpolarization and cessation of spike activity | [3] |

| Anesthetized ferret (jejunum) | 0.1 - 10 mg/kg (i.v. and i.j.) | Dose-dependent inhibition of jejunal motility | [9] |

| Rat intestinal myofibroblasts | 1 - 10 µM (Carbachol) | Dose-dependent contraction (used as agonist) | [10] |

Table 2: Comparative Efficacy in Clinical Trials

| Comparison | Endpoint | Relative Risk (RR) | 95% Confidence Interval | P-value | Reference |

| Mebeverine vs. Placebo | Clinical Improvement | 1.13 | 0.59 - 2.16 | 0.7056 | [11] |

| Mebeverine vs. Placebo | Relief of Abdominal Pain | 1.33 | 0.92 - 1.93 | 0.129 | [11] |

| Mebeverine 200mg vs. 135mg | Clinical/Global Improvement | 1.12 | 0.96 - 1.3 | 0.168 | [11] |

| Mebeverine 200mg vs. 135mg | Relief of Abdominal Pain | 1.08 | 0.87 - 1.34 | 0.463 | [11] |

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contractility

This ex vivo method is fundamental for assessing the direct effects of mebeverine on intestinal smooth muscle contractility.

Caption: Workflow for isolated organ bath experiments.

Detailed Methodology:

-

Tissue Preparation: Intestinal segments (e.g., guinea-pig taenia coli, rat colon) are isolated and placed in cold, oxygenated Krebs-Henseleit solution. Longitudinal or circular smooth muscle strips of a consistent size are carefully dissected.

-

Mounting: The muscle strip is suspended vertically in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously bubbled with carbogen (95% O₂ / 5% CO₂). One end is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension (e.g., 1 gram), with regular washing.

-

Induction of Contraction: A stable baseline contraction is induced using an agonist such as carbachol (to stimulate muscarinic receptors) or a high concentration of potassium chloride (KCl) to induce depolarization-mediated contraction.

-

Mebeverine Application: After washing out the agonist and allowing the tissue to return to baseline, the preparation is incubated with a specific concentration of mebeverine for a set period.

-

Concentration-Response Curve: The tissue is then re-challenged with cumulative concentrations of the agonist in the presence of mebeverine. The resulting contractile force is recorded. This is repeated for a range of mebeverine concentrations to determine its inhibitory effect.

-

Data Analysis: The magnitude of the contraction is measured and plotted against the agonist concentration to generate concentration-response curves. The rightward shift of these curves in the presence of mebeverine allows for the calculation of its potency as an antagonist (pA₂ value) or its inhibitory concentration (IC₅₀).

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single smooth muscle cells (myocytes), providing detailed insight into mebeverine's effects on sodium and calcium currents.

Caption: Workflow for patch-clamp electrophysiology studies.

Detailed Methodology:

-

Cell Isolation: Single smooth muscle cells are enzymatically dissociated from the desired intestinal tissue (e.g., colon, jejunum).

-

Recording: A glass micropipette filled with an appropriate intracellular solution is brought into contact with a single myocyte. A high-resistance "gigaseal" is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell. The membrane potential is then "clamped" at a set holding potential by a patch-clamp amplifier.

-

Voltage Protocols: Specific voltage protocols are applied to elicit and isolate the currents from different ion channels.

-

To measure Na⁺ currents: The cell is held at a negative potential (e.g., -80 mV) and then briefly depolarized to various test potentials to activate voltage-gated sodium channels.

-

To measure Ca²⁺ currents: Similar voltage steps are used, often with solutions designed to block other currents (e.g., using tetrodotoxin to block Na⁺ channels and specific salts to isolate Ca²⁺ currents).

-

-

Mebeverine Application: Baseline currents are recorded, and then the cell is perfused with a solution containing mebeverine. The voltage protocols are repeated to measure the effect of the drug on the ion currents.

-

Data Analysis: The amplitude of the ion currents before and after mebeverine application is measured. By testing a range of concentrations, a concentration-response curve can be generated to determine the IC₅₀ for the blockade of specific channels.

Conclusion for Drug Development

Mebeverine hydrochloride's efficacy as a gastrointestinal spasmolytic stems from its multifaceted mechanism of action, with the blockade of sodium and calcium channels in smooth muscle cells being the most prominent. Its direct musculotropic action, coupled with weak antimuscarinic effects, allows for targeted relief of spasms in the gut with minimal systemic side effects. For drug development professionals, mebeverine serves as a benchmark for a peripherally acting spasmolytic. Future research and development could focus on designing molecules with enhanced selectivity for specific ion channel subtypes expressed in the gastrointestinal tract to improve efficacy and further minimize off-target effects. The relative lack of precise quantitative binding and inhibitory data in the public domain suggests an opportunity for further detailed characterization to better understand its structure-activity relationships and to guide the development of next-generation spasmolytics.

References

- 1. Mebeverine influences sodium ion transport in the distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modification of alpha 1-receptor-operated channels by mebeverine in smooth muscle cells of guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification of alpha 1-receptor-operated channels by mebeverine in smooth muscle cells of guinea-pig taenia caeci. | Semantic Scholar [semanticscholar.org]

- 4. Spasmolytic Activity and Anti-Inflammatory Effect of Novel Mebeverine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Spasmolytic effect of mebeverine on the gastrointestinal motility] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of mebeverine hydrochloride on jejunal motility and epithelial transport in the anesthetized ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbachol induces Ca(2+)-dependent contraction via muscarinic M2 and M3 receptors in rat intestinal subepithelial myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased calcium influx is responsible for the sustained mechanical tone in colon from dystrophic (mdx) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Mebeverine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS). Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides an in-depth review of the absorption, distribution, metabolism, and excretion (ADME) of mebeverine hydrochloride. It consolidates quantitative pharmacokinetic data from various studies into comprehensive tables, details the experimental protocols utilized in its investigation, and presents visual representations of its metabolic pathways and typical experimental workflows through Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

Mebeverine hydrochloride is a second-generation papaverine analog, first registered in 1965, that exerts a direct relaxant effect on the smooth muscle of the gastrointestinal tract.[1] Unlike anticholinergic agents, it is largely devoid of systemic anticholinergic side effects, making it a well-tolerated option for managing symptoms such as abdominal pain, cramping, and altered bowel habits associated with IBS.[1][2] A thorough understanding of its pharmacokinetic and metabolic fate is crucial for optimizing its therapeutic use and for the development of new formulations.

Pharmacokinetics

Mebeverine hydrochloride is rapidly and completely absorbed following oral administration.[3] However, the parent drug is virtually undetectable in plasma due to rapid and extensive first-pass metabolism.[4][5] Its pharmacokinetic profile is therefore primarily characterized by the behavior of its major metabolites.

Absorption

Following oral administration, mebeverine is quickly absorbed from the gastrointestinal tract.[3] Studies involving radiolabelled mebeverine hydrochloride in humans have shown the appearance of its metabolites in plasma within 1-3 hours, indicating rapid absorption.[6]

Distribution

Mebeverine exhibits a high degree of binding to human serum albumin, with approximately 75% of the drug being protein-bound.[6] After multiple doses, no significant accumulation of the drug or its metabolites is observed.[3][7]

Metabolism

The primary and most critical step in mebeverine's metabolism is the rapid hydrolysis of its ester bond by esterases.[2][3][4] This initial cleavage yields two primary metabolites: veratric acid and mebeverine alcohol.[5][8] These initial metabolites then undergo further biotransformation.

-

Veratric Acid: This moiety can be further O-demethylated to form vanillic acid and isovanillic acid, which in turn can be O-demethylated to protocatechuic acid.[9][10]

-

Mebeverine Alcohol: This alcohol moiety undergoes oxidation to form a key circulating metabolite, mebeverine acid (also referred to as demethylated carboxylic acid or DMAC).[3][11] Mebeverine alcohol can also be O-demethylated.[9] Further metabolic pathways for mebeverine alcohol include N-deethylation and N-de(hydroxybutylation), leading to the formation of amphetamine-like compounds.[8][10]

The main metabolite found in plasma is mebeverine acid (DMAC).[3] In fact, peak plasma concentrations of mebeverine acid have been found to be approximately 1000-fold higher than those of mebeverine alcohol.[11][12]

Excretion

Mebeverine is completely metabolized, and its metabolites are almost entirely excreted in the urine.[2][3][9] The excretion of the veratric acid moiety and its metabolites is nearly complete, accounting for approximately 97.6% of this portion of the molecule.[9] In contrast, the excretion of the mebeverine alcohol moiety is significantly lower, at around 5.5%.[9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the major metabolites of mebeverine hydrochloride from various studies in healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Mebeverine Metabolites (Single Dose Studies)

| Metabolite | Dose (mg) | Formulation | Cmax | Tmax (h) | t½ (h) | AUC | Reference |

| Veratric Acid | 270 | Tablet | 13.5 µg/mL | 0.67 - 1.33 | - | - | [4] |

| Mebeverine Acid | 405 | Tablet | ~3 µg/mL | 1.25 (median) | 1.1 (apparent, median) | - | [11][12] |

| Mebeverine Alcohol | 405 | Tablet | ~3 ng/mL | - | - | - | [11][12] |

| Desmethyl Mebeverine Alcohol | 200 | Modified Release Capsule | 9.37 ± 4.43 ng/mL | 4.50 ± 0.66 | 5.76 ± 6.11 | 48.67 ± 19.46 ng.h/mL (AUC0-t) | [13] |

| Veratric Acid | 200 | Modified Release Capsule | - | - | - | - | [13] |

| Mebeverine Acid | 200 | Modified Release Capsule | - | - | - | - | [14] |

Table 2: Pharmacokinetic Parameters of DMAC (Demethylated Carboxylic Acid) with a 135 mg Coated Tablet

| Parameter | Value |

| Cmax (steady state) | 1670 ng/mL |

| Tmax | 1 h |

| t½ (elimination, steady state) | 2.45 h |

| Source:[3] |

Experimental Protocols

The investigation of mebeverine's pharmacokinetics and metabolism typically involves clinical studies with healthy volunteers. The following outlines a generalized experimental protocol based on methodologies cited in the literature.

Study Design

A common study design is a randomized, crossover, single- or multiple-dose study in healthy adult male subjects.[7][11] An adequate washout period is maintained between different formulations or dosage regimens.[13]

Dosing and Administration

Mebeverine hydrochloride is administered orally with a standardized volume of water, often after a period of fasting.[4][13] Doses have ranged from 135 mg to 405 mg in various studies.[3][11]

Sample Collection

Blood samples are collected at predetermined time points before and after drug administration.[13] For instance, samples might be collected pre-dose and at multiple intervals up to 36 hours post-dose.[13] Plasma is separated by centrifugation and stored frozen until analysis.[11] Urine samples are also collected over specific time intervals (e.g., 24 hours) to quantify excreted metabolites.[9][15]

Bioanalytical Methods

The concentrations of mebeverine and its metabolites in plasma and urine are determined using validated bioanalytical methods. High-performance liquid chromatography (HPLC) with coulometric or UV detection and gas chromatography-mass spectrometry (GC-MS) are the most frequently employed techniques.[4][9][11] Due to the rapid in vitro hydrolysis of mebeverine in plasma, the use of an esterase inhibitor like physostigmine sulfate in blood collection tubes is crucial for accurate measurement of the parent drug, although it is rarely detected in vivo.[4]

Visualizations

Metabolic Pathway of Mebeverine

Caption: Metabolic pathway of mebeverine hydrochloride.

Experimental Workflow for a Mebeverine Pharmacokinetic Study

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Mebeverine - Wikipedia [en.wikipedia.org]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medsafe.govt.nz [medsafe.govt.nz]

- 7. A pharmacokinetic comparison of the modified release capsule and a plain tablet formulation of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 14. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 15. semanticscholar.org [semanticscholar.org]

Mebeverine Hydrochloride's Effects on Smooth Muscle Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. Its primary therapeutic effect is the relaxation of gastrointestinal smooth muscle, thereby alleviating symptoms of abdominal pain and cramping.[1][2][3] This technical guide provides an in-depth analysis of the core mechanisms by which mebeverine hydrochloride exerts its effects on smooth muscle cells. The document summarizes its multifaceted pharmacological actions, including the blockade of ion channels and interaction with cell surface receptors. Detailed experimental methodologies for investigating these effects are provided, alongside quantitative data where available. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of mebeverine's cellular impact.

Introduction

Gastrointestinal smooth muscle contractility is a complex process regulated by a variety of neuronal and hormonal signals.[4] Dysregulation of this process can lead to conditions such as IBS, characterized by visceral hypersensitivity and altered motility.[1][5] Mebeverine hydrochloride is a direct-acting smooth muscle relaxant with a high degree of specificity for the gastrointestinal tract.[6][7] Unlike anticholinergic agents, mebeverine is largely devoid of systemic atropine-like side effects at therapeutic doses, making it a well-tolerated option for long-term management of functional bowel disorders.[8] The exact mechanism of action is complex and not entirely elucidated, but several key cellular targets have been identified that contribute to its overall spasmolytic effect.[2] This paper will explore these mechanisms in detail.

Core Mechanisms of Action

Mebeverine hydrochloride's relaxing effect on smooth muscle cells is not attributed to a single mode of action but rather a combination of effects on ion channels and cellular signaling pathways.

Inhibition of Extracellular Calcium Influx

A primary mechanism of mebeverine is the inhibition of calcium influx from the extracellular space into the smooth muscle cell.[2] Calcium ions (Ca2+) are crucial for the initiation of muscle contraction.[4] By blocking voltage-operated calcium channels, mebeverine reduces the availability of intracellular Ca2+ required for the activation of contractile proteins.[1][7]

Blockade of Sodium Channels and Local Anesthetic Effect

Mebeverine has been shown to block voltage-operated sodium channels.[1][9] This action is analogous to that of local anesthetics and contributes to a reduction in muscle cell excitability.[2][10] By modulating sodium influx, mebeverine can decrease the generation and propagation of action potentials along the smooth muscle membrane, leading to fewer spasms.[2]

Modulation of Muscarinic Receptors

Mebeverine also exhibits antagonistic properties at muscarinic acetylcholine receptors (mAChRs).[3][11] In gastrointestinal smooth muscle, M2 and M3 receptor subtypes are predominantly expressed and play a role in mediating contraction.[12] While some sources describe mebeverine's anticholinergic activity as weak, its ability to competitively inhibit acetylcholine binding contributes to its spasmolytic effect.[5][13]

Inhibition of Intracellular Calcium Release

In addition to blocking extracellular calcium entry, evidence suggests that mebeverine may also interfere with the release of calcium from intracellular stores, such as the sarcoplasmic reticulum.[1] This further limits the increase in cytosolic calcium concentration that triggers muscle contraction.

Quantitative Data

The following tables summarize the available quantitative data on the effects of mebeverine hydrochloride. It is important to note that specific IC50 and Ki values for mebeverine's action on smooth muscle cells are not widely reported in the publicly available literature.

Table 1: Effect of Mebeverine Hydrochloride on Ion Channels

| Ion Channel Type | Effect | Quantitative Data (IC50) | Tissue/Cell Type | Reference |

| Voltage-Operated Calcium Channels | Inhibition | Not available in searched literature | Gastrointestinal Smooth Muscle | [1][2][7] |

| Voltage-Operated Sodium Channels | Inhibition | Not available in searched literature | Gastrointestinal Smooth Muscle / Nerve Fibers | [1][2][9] |

Table 2: Interaction of Mebeverine Hydrochloride with Muscarinic Receptors

| Receptor Subtype | Interaction | Quantitative Data (Ki) | Tissue/Cell Type | Reference |

| Muscarinic Acetylcholine Receptors (mAChRs) | Antagonism | Not available in searched literature | Gastrointestinal Smooth Muscle | [3][5][11] |

Table 3: Comparative Potency of Mebeverine Hydrochloride

| Comparator | Effect | Potency Comparison | Tissue/Cell Type | Reference |

| Papaverine | Inhibition of peristaltic reflex | Three times more potent than papaverine | Guinea-pig ileum | [1] |

| Papaverine | Spasmolytic action | Decisively stronger than papaverine | Gastrointestinal tract | [14] |

Signaling Pathways and Logical Relationships

The multifaceted mechanism of mebeverine can be visualized through the following signaling pathway diagrams.

References

- 1. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]

- 2. dmt.dk [dmt.dk]

- 3. The effect of papaverine on ion channels in rat basilar smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetylcholine-induced calcium signaling along the rat colonic crypt axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of mebeverine hydrochloride on jejunal motility and epithelial transport in the anesthetized ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Calcium imaging of gut activity | Semantic Scholar [semanticscholar.org]

- 9. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dominant role of smooth muscle L‐type calcium channel Cav1.2 for blood pressure regulation | The EMBO Journal [link.springer.com]

- 11. Calcium imaging of gut activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Subtypes of the muscarinic receptor in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 14. Mebeverine influences sodium ion transport in the distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

Mebeverine Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of mebeverine hydrochloride, a prominent antispasmodic agent. The document details the historical context of its development, various synthetic pathways with comparative data, and the experimental protocols for key reactions. Furthermore, it elucidates the compound's mechanism of action through signaling pathway diagrams.

Discovery and Development

Mebeverine hydrochloride, a second-generation papaverine analog, was first registered in 1965.[1] Its discovery can be attributed to a team of researchers at N.V. Philips-Duphar in the Netherlands. The seminal work, documented in patents from the early 1960s, including the notable GB1009082A, was conducted by T. Kralt, H. O. Moes, A. Lindner, and W. J. Asma.[2][3] Their research focused on developing new compounds with potent musculotropic antispasmodic properties, aiming for direct action on the smooth muscle of the gastrointestinal tract with fewer of the systemic anticholinergic side effects associated with earlier drugs.[4][5]

Chemical Synthesis of Mebeverine Hydrochloride

The synthesis of mebeverine hydrochloride has evolved since its inception, with newer methods improving upon the original process in terms of yield, purity, and environmental impact.

Original Patented Synthesis (GB1009082A)

The initial synthesis of mebeverine hydrochloride, as disclosed in the 1965 patent, laid the groundwork for its production. This method, however, was associated with the formation of dimer impurities and utilized high volumes of reagents.[6]

Improved Synthetic Routes

Subsequent research has focused on optimizing the synthesis to enhance efficiency and commercial viability. A notable improved process achieves a high purity of ≥99.7% and an overall yield of 77%, a significant increase from earlier methods which reported yields of less than 46%.[6] This improved route is more economically and environmentally favorable.[6]

A comparative summary of various synthetic approaches is presented below:

| Parameter | Original Patented Method (Illustrative) | Reported Manufacturing Process | Improved Commercial Process |

| Starting Materials | Veratric acid, 1,4-dibromobutane, 4-methoxyphenyl acetone, Ethylamine | Veratric acid, 4-methoxyphenyl acetone, Ethylamine, 4-bromobutyl acetate | Veratric acid, 4-bromobutanol, 4-methoxyphenyl acetone, Aqueous ethylamine |

| Key Intermediates | 4-bromobutyl 3,4-dimethoxybenzoate, N-ethyl-1-(4-methoxyphenyl)propan-2-amine | 4-bromobutyl 3,4-dimethoxybenzoate, N-ethyl-1-(4-methoxyphenyl)propan-2-amine | 4-bromobutyl 3,4-dimethoxybenzoate, N-ethyl-1-(4-methoxyphenyl)propan-2-amine |

| Overall Yield | < 46% | ~46% | 77% |

| Purity (by HPLC) | Not specified | ~90-94% (with alcohol impurity) | ≥ 99.7% |

| Key Reagents/Catalysts | High volumes of 1,4-dibromobutane, Platinum catalyst | Sodium borohydride, p-TsOH | p-TsOH, Raney Ni, Hydrogen gas |

| Disadvantages | Formation of dimer impurity, use of expensive catalyst, low yield | Formation of alcohol impurity (6-10%), moderate yield | - |

Below is a DOT language script for a Graphviz diagram illustrating an improved synthesis workflow for mebeverine hydrochloride.

Caption: An improved three-stage synthesis of Mebeverine Hydrochloride.

Experimental Protocols

Preparation of 4-bromobutyl 3,4-dimethoxybenzoate

To a solution of veratric acid (1.0 kg) in toluene (5.0 L), 4-bromobutanol (1.0 kg) and p-toluenesulfonic acid (0.25 kg) are added at 25-35°C. The reaction mixture is heated to 105-115°C and maintained for 10-15 hours. After completion, the mixture is cooled, and water (5.0 L) is added. The layers are separated, and the organic layer is evaporated under vacuum to yield the product.

Preparation of N-ethyl-1-(4-methoxyphenyl)propan-2-amine

In an autoclave, 4-methoxyphenyl acetone (100.0 g) is mixed with aqueous ethylamine (70%, 150.0 mL) and Raney Ni (10.0 g) in methanol (1000.0 mL) at 10-20°C. The mixture is subjected to a hydrogen pressure of 3-4 kg.

Preparation of Mebeverine Hydrochloride

A solution of N-ethyl-1-(4-methoxyphenyl)propan-2-amine (1.0 kg) and 4-bromobutyl 3,4-dimethoxybenzoate (1.64 kg) in acetone (3.0 L) is heated to 55-65°C and maintained for 15-20 hours. After completion, isopropyl alcohol hydrochloride (0.75 L) is slowly added at 10-15°C. The precipitated solid is filtered, washed with acetone, and dried to yield mebeverine hydrochloride.[6]

Mechanism of Action

Mebeverine hydrochloride is a musculotropic antispasmodic with a direct action on the smooth muscle of the gastrointestinal tract, alleviating spasms without affecting normal gut motility.[5] Its mechanism of action is multifaceted and not fully elucidated, but it is understood to involve several pathways:

-

Inhibition of Calcium Influx: Mebeverine blocks calcium channels in smooth muscle cells, reducing the influx of calcium ions that are essential for muscle contraction, thereby leading to muscle relaxation.[7]

-

Modulation of Sodium Channels: It also affects sodium channels, which can alter the electrical activity of smooth muscle cells, leading to reduced excitability and fewer spasms.[7]

-

Local Anesthetic Effect: Mebeverine exhibits a local anesthetic effect, which helps in reducing the sensitivity of the gut muscles to stimuli that can trigger pain and spasms.[7]

-

Muscarinic Acetylcholine Receptor (mAChR) Antagonism: It acts as an antagonist at muscarinic acetylcholine receptors, blocking the action of acetylcholine and inhibiting smooth muscle contraction.[6][8]

The following diagram illustrates the proposed signaling pathways for mebeverine's action.

Caption: Multi-target mechanism of Mebeverine on smooth muscle cells.

Pharmacokinetic Properties

Mebeverine is rapidly and completely absorbed after oral administration. It is primarily metabolized by esterases into veratric acid and mebeverine alcohol. The main metabolite in plasma is demethylated carboxylic acid (DMAC).

The table below summarizes key pharmacokinetic parameters for different formulations of mebeverine.

| Parameter | 135 mg Film-coated Tablet | 200 mg Modified-release Capsule |

| Cmax (ng/mL) of DMAC | 1670 | Lower than plain tablet |

| tmax (h) of DMAC | 1 | Later than plain tablet |

| Elimination half-life of DMAC (h) | 2.45 | Longer than plain tablet |

| Accumulation | No significant accumulation after multiple doses | No significant accumulation after multiple doses |

Data compiled from publicly available pharmacokinetic studies.

Conclusion

Mebeverine hydrochloride remains a significant therapeutic agent for the management of irritable bowel syndrome and related gastrointestinal spasmodic conditions. Its development from the initial patented synthesis to more efficient and environmentally friendly commercial processes highlights the advancements in pharmaceutical chemistry. The multifaceted mechanism of action, targeting multiple pathways to induce smooth muscle relaxation, underscores its efficacy. This guide provides a foundational technical understanding for researchers and professionals involved in the ongoing development and optimization of antispasmodic therapies.

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. Mebeverine - Wikipedia [en.wikipedia.org]

- 5. Mebeverine and the Influence of Labeling in Adolescents With Irritable Bowel Syndrome or Functional Abdominal Pain Not Otherwise Specified: A 2 × 2 Randomized, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0393747A2 - Mebeverine dosage form - Google Patents [patents.google.com]

- 7. Antispasmodic - Wikipedia [en.wikipedia.org]

- 8. GB2551971A - Taste masked liquid pharmaceutical composition of (RS)-4-(ethyl[1-(4-methoxyphenyl)propan-2-yl]am ino)butyl 3, 4-dimethoxybenzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Mebeverine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. Its primary therapeutic effect lies in its direct action on the smooth muscle of the gastrointestinal tract, leading to a reduction in spasms and associated pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the multifaceted mechanism of action of mebeverine hydrochloride. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological studies. All quantitative data has been summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Identity and Structure

Mebeverine hydrochloride is the salt of mebeverine, a synthetic derivative of β-phenylethylamine. Its chemical structure is characterized by a substituted benzoic acid ester linked to a tertiary amine.

Table 1: Chemical Identifiers of Mebeverine Hydrochloride

| Identifier | Value | Citation |

| IUPAC Name | 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate;hydrochloride | [1][2] |

| Chemical Formula | C₂₅H₃₆ClNO₅ | [3] |

| Molecular Weight | 466.02 g/mol | [3] |

| CAS Number | 2753-45-9 | [4] |

| PubChem CID | 17683 | [3] |

| Synonyms | Mebeverine HCl, Colofac, Duspatalin | [3] |

Physicochemical Properties

The physicochemical properties of mebeverine hydrochloride are crucial for its formulation, delivery, and pharmacokinetic profile. It is a white or nearly white crystalline powder.

Table 2: Physicochemical Properties of Mebeverine Hydrochloride

| Property | Value | Citation |

| Melting Point | 105-107 °C | [4] |

| Solubility | Freely soluble in water and ethanol, practically insoluble in diethyl ether. | [5] |

| pKa | Not available in search results. | |

| LogP (predicted) | Not available in search results. |

Pharmacokinetics and Metabolism

Mebeverine hydrochloride is rapidly and completely absorbed after oral administration. However, the parent drug is not detected in plasma due to extensive presystemic hydrolysis by esterases into its primary metabolites: mebeverine alcohol and veratric acid.[6][7] Veratric acid is further metabolized, and both metabolites are excreted in the urine.[6] The plasma protein binding of mebeverine is approximately 75%, primarily to albumin.[8]

Table 3: Pharmacokinetic Parameters of Mebeverine Hydrochloride

| Parameter | Value | Citation |

| Bioavailability | Very low for the parent compound due to extensive first-pass metabolism. | [9] |

| Time to Peak Plasma Concentration (Tmax) | ~1-3 hours for metabolites. | [9] |

| Plasma Protein Binding | Approximately 75% | [8] |

| Metabolism | Rapidly hydrolyzed by esterases to mebeverine alcohol and veratric acid. | [6] |

| Elimination Half-life | Not applicable for the parent drug due to rapid metabolism. | |

| Excretion | Primarily via urine as metabolites. | [6] |

Mechanism of Action

The spasmolytic effect of mebeverine hydrochloride is a result of its direct action on the smooth muscle cells of the gastrointestinal tract. Its mechanism is multifaceted and does not rely on a single pathway.[10][11]

-

Ion Channel Blockade: Mebeverine has been shown to block voltage-operated sodium channels, which reduces the excitability of smooth muscle cells.[12] It also inhibits calcium influx through L-type calcium channels, which is a critical step in muscle contraction.[10]

-

Local Anesthetic Effect: The blockade of sodium channels also contributes to a local anesthetic effect, which may help in reducing the perception of visceral pain.[10][13]

-

Muscarinic Receptor Antagonism: Mebeverine is considered a weak anticholinergic agent, suggesting some level of muscarinic receptor antagonism.[1] This action would counteract the contractile effects of acetylcholine in the gut.

-

Inhibition of Noradrenaline Reuptake: There is evidence to suggest that mebeverine can block the reuptake of noradrenaline, which could contribute to its smooth muscle relaxant effects.[2]

-

Phosphodiesterase Inhibition: A weak inhibitory effect on phosphodiesterases has also been proposed as a potential mechanism, which would lead to an increase in intracellular cyclic nucleotides and subsequent muscle relaxation.[14]

Signaling Pathway of Mebeverine Hydrochloride

The following diagram illustrates the proposed signaling pathways through which mebeverine hydrochloride exerts its spasmolytic effects on a smooth muscle cell.

Caption: Proposed signaling pathways of mebeverine hydrochloride in smooth muscle cells.

Experimental Protocols

Detailed experimental protocols for the characterization of mebeverine hydrochloride are not extensively available in the public domain. However, based on the described mechanisms of action, the following outlines represent the general methodologies that would be employed.

General Workflow for In Vitro Characterization

The following diagram illustrates a general experimental workflow for the in vitro characterization of a compound like mebeverine hydrochloride.

Caption: General experimental workflow for in vitro characterization.

Synthesis of Mebeverine Hydrochloride

An efficient synthesis of mebeverine hydrochloride has been reported involving a three-stage process with an overall yield of 77%. The process is described as commercially feasible and environmentally favorable. A common synthetic route involves the reaction of 4-methoxyphenylacetone with aqueous ethylamine in the presence of a reducing agent, followed by reaction with a 4-halobutyl-3,4-dimethoxybenzoate and subsequent salt formation.[4]

Analytical Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for the determination of mebeverine hydrochloride in bulk and pharmaceutical formulations.[15][16][17][18][19] These methods are validated for linearity, precision, accuracy, and robustness, making them suitable for quality control analysis.

Conclusion

Mebeverine hydrochloride is a well-established musculotropic antispasmodic agent with a complex mechanism of action that involves the modulation of multiple targets in gastrointestinal smooth muscle cells. Its chemical structure is optimized for rapid absorption and extensive metabolism, leading to a localized effect in the gut with minimal systemic side effects. While its efficacy in treating the symptoms of irritable bowel syndrome is clinically recognized, further research to elucidate the precise quantitative contributions of its various pharmacological actions would provide a more complete understanding of its therapeutic profile. This technical guide serves as a foundational resource for such future investigations.

References

- 1. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 2. Mebeverine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Mebeverine Hydrochloride | C25H36ClNO5 | CID 17683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mebeverine hydrochloride | 2753-45-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. medicines.org.uk [medicines.org.uk]

- 7. researchgate.net [researchgate.net]

- 8. medsafe.govt.nz [medsafe.govt.nz]

- 9. chemmethod.com [chemmethod.com]

- 10. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]

- 11. Mebeverine - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. mims.com [mims.com]

- 15. ijrpr.com [ijrpr.com]

- 16. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cognizancejournal.com [cognizancejournal.com]

- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 19. Issue's Article Details [indiandrugsonline.org]

An In-Depth Technical Guide to Early In Vitro Studies of Mebeverine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies that have elucidated the mechanism of action of mebeververine hydrochloride. Mebeverine is a musculotropic antispasmodic drug primarily used to alleviate symptoms of irritable bowel syndrome (IBS), such as abdominal pain and cramping, by acting directly on the smooth muscle of the gastrointestinal tract.[1][2][3] Unlike anticholinergic agents that can cause systemic side effects, mebeverine's activity is largely localized to the gut.[2][4]

The following sections detail the multifaceted mechanism of mebeverine and provide standardized protocols for the key experimental assays used in its early pharmacological evaluation.

Elucidation of In Vitro Mechanisms of Action

Early in vitro research has established that mebeverine hydrochloride does not operate through a single pathway but rather through a combination of effects on the smooth muscle cells of the gut. The exact mechanism is complex, but key actions include direct myotropic effects and modulation of ion channel activity.[2][5]

-

Direct Smooth Muscle Relaxation: Mebeverine exerts a direct antispasmodic effect on gastrointestinal smooth muscle, relaxing the muscle and relieving spasms without affecting normal intestinal motility.[5][6][7]

-

Ion Channel Modulation: A primary mechanism is the reduction of ion permeability in smooth muscle cells.[4][5] Mebeverine blocks voltage-operated calcium and sodium channels, which are critical for the initiation and propagation of muscle contraction.[8] By inhibiting calcium influx, it prevents the activation of contractile proteins.[8][9] Its effect on sodium channels contributes to a reduction in muscle cell excitability and a membrane-stabilizing, local anesthetic effect.[8][10][11]

-

Muscarinic Receptor Interaction: While not its primary mechanism, some studies suggest mebeverine also acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which can contribute to its spasmolytic properties.[4][6][7] One report noted an 84% inhibition of acetylcholine receptors.[5]

Section 1: Smooth Muscle Contractility Assays

Isolated organ bath experiments are a cornerstone of in vitro pharmacology, allowing for the study of tissue contractility in a controlled environment. The isolated guinea pig ileum is a classic preparation for evaluating the effects of antispasmodic agents due to its high sensitivity to spasmogens like acetylcholine and histamine.[12]

Experimental Protocol: Isolated Guinea Pig Ileum Assay

This protocol outlines the measurement of isometric contractions of guinea pig ileal smooth muscle to assess the spasmolytic activity of mebeverine.

-

Tissue Preparation:

-

A guinea pig is sacrificed via an approved humane method (e.g., blow to the head followed by exsanguination).[12]

-

The abdomen is opened, and the terminal portion of the ileum is identified and excised.[13]

-

A segment of the ileum (approximately 2-3 cm long) is cut and placed in a petri dish containing a physiological salt solution (e.g., Krebs-bicarbonate or Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).[1][12][13]

-

The lumen is gently flushed with the physiological solution to remove its contents, and the surrounding mesenteric tissue is carefully trimmed.[12]

-

-

Tissue Mounting:

-

Threads are tied to each end of the ileum segment.[12]

-

The tissue is suspended in an organ bath (e.g., 30 ml volume) containing the physiological solution, continuously bubbled with carbogen and maintained at 37°C.[13]

-

The lower end is attached to a fixed tissue holder, and the upper end is connected to an isometric force-displacement transducer to record contractions.[13]

-

-

Equilibration and Viability Check:

-

Experimental Procedure:

-

A spasmogen (e.g., acetylcholine, histamine, or barium chloride) is added to the organ bath to induce a submaximal contraction.

-

Once the contraction plateaus, the tissue is washed with fresh physiological solution until it returns to the baseline resting tension.[13]

-

To test the effect of mebeverine, the tissue is pre-incubated with a specific concentration of mebeverine hydrochloride for a set period before the re-introduction of the spasmogen.

-

The resulting contraction is recorded. The difference in the contractile response in the absence and presence of mebeverine indicates its spasmolytic activity.

-

A cumulative or non-cumulative concentration-response curve is constructed by testing a range of mebeverine concentrations.[13]

-

-

Data Analysis:

-

The contractile force is measured in grams or millinewtons.

-

The inhibitory effect of mebeverine is typically expressed as a percentage reduction of the spasmogen-induced contraction.

-

From the concentration-response curve, key parameters like the IC₅₀ (the concentration of mebeverine that causes 50% inhibition of the maximal contraction) can be calculated.

-

Data Presentation

The following table summarizes the type of quantitative data obtained from smooth muscle contractility assays. Specific IC₅₀ values for mebeverine from early in vitro studies are not consistently reported in the reviewed literature; however, some studies provide percentage inhibition against specific spasmogens.

| Parameter | Spasmogen | Mebeverine HCl Effect | Reference |

| % Antagonism | Acetylcholine | 66.2% | |

| % Antagonism | Barium Chloride | 93.45% | |

| IC₅₀ | Various | Data not specified in reviewed literature | - |

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. Mebeverine - Wikipedia [en.wikipedia.org]

- 3. Preparation and in vitro evaluation of mebeverine HCl colon-targeted drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mebeverine Hydrochloride | C25H36ClNO5 | CID 17683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 7. mebeverine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. benchchem.com [benchchem.com]

- 9. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjpbcs.com [rjpbcs.com]

- 11. Mebeverine influences sodium ion transport in the distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of mebeverine hydrochloride

An In-Depth Technical Guide to the Pharmacological Profile of Mebeverine Hydrochloride

Introduction

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional bowel disorders.[1][2][3] Its primary therapeutic action is the direct relaxation of the smooth muscle of the gastrointestinal (GI) tract, particularly the colon, without affecting normal gut motility.[4][5][6][7] Unlike traditional anticholinergic agents, mebeverine is largely devoid of systemic atropine-like side effects, making it a well-tolerated option for long-term management of GI spasms.[4][6][8] This document provides a comprehensive overview of the pharmacological profile of mebeverine, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical data, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The precise mechanism of action of mebeverine hydrochloride is not fully elucidated but is understood to be multifaceted, targeting the GI smooth muscle locally with minimal systemic effects.[1][4] Several key processes have been identified that contribute to its spasmolytic activity.[1][5][6][9]

-

Modulation of Ion Channels: A primary action of mebeverine is the reduction of ion channel permeability in smooth muscle cells (myocytes).[4][5][6][9] It inhibits the influx of calcium ions (Ca²⁺), which are crucial for initiating muscle contraction.[1][10] By blocking these calcium channels, mebeverine prevents the replenishment of intracellular calcium stores, thereby inducing muscle relaxation and preventing spasms.[1][10][11] It also modulates sodium channels, which reduces muscle cell excitability and decreases the frequency of spasms.[1]

-

Local Anesthetic Effect: Mebeverine exhibits a potent local anesthetic activity, which contributes to reducing the sensitivity of gut muscles to stimuli that might otherwise trigger painful spasms.[1][4][12]

-

Blockade of Noradrenaline Reuptake: The compound has been shown to block the reuptake of noradrenaline at sympathetic nerve endings.[5][12][13]

-

Weak Antimuscarinic and Phosphodiesterase Inhibition: Mebeverine has weak antimuscarinic (anticholinergic) properties, binding to and blocking muscarinic receptors on smooth muscle cells.[4][11][13][14] Its activity is significantly less than that of atropine (less than 0.001 times), which accounts for the absence of typical anticholinergic side effects.[12] Additionally, a weak inhibitory effect on phosphodiesterase has been noted.[4][5][6][9]

These combined actions result in a direct, localized relaxing effect on the GI smooth muscle.

Pharmacokinetics

Mebeverine hydrochloride is rapidly and completely absorbed following oral administration.[4][5][6][9] However, the parent drug is not detected in plasma as it undergoes extensive and rapid first-pass metabolism, primarily through hydrolysis by esterases.[15]

Absorption and Metabolism

The primary metabolic pathway is the hydrolysis of the ester bond, splitting mebeverine into veratric acid and mebeverine alcohol.[4][6][9][16] Mebeverine alcohol is further metabolized in the liver, with its main metabolite in plasma being demethylated carboxylic acid (DMAC), also referred to as mebeverine acid.[4][6][17] Peak plasma concentrations of mebeverine acid are approximately 1000-fold higher than those of mebeverine alcohol.[17] The metabolites are almost completely excreted via the urine.[4][16]

Pharmacokinetic Parameters

Pharmacokinetic parameters primarily relate to the main metabolite, DMAC.[4][6] These parameters vary between standard film-coated tablets and modified-release capsule formulations.

Table 1: Pharmacokinetic Parameters of Mebeverine Metabolite (DMAC)

| Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | Elimination Half-life (t½) (hours) |

|---|---|---|---|---|

| Film-coated Tablet | 135 mg | 1670 | ~ 1 | 2.45 |

| Modified-release Capsule | 200 mg | 804 | ~ 3 | 5.77 |

Data sourced from product characteristics summaries.[4][6][18]

Distribution and Excretion

After multiple doses, no significant accumulation of mebeverine occurs.[4][6][18] Approximately 75% of the drug is bound to human serum albumin.[12] Excretion is almost entirely in the form of metabolites, with about 95% eliminated through the urine.[9]

A study in healthy volunteers who received a 270 mg oral dose identified several urinary metabolites. The excretion profile highlights the extensive metabolism of the parent compound.

Table 2: Urinary Excretion of Mebeverine Metabolites (24h post-270 mg dose)

| Metabolite | Percentage of Dose Excreted |

|---|---|

| Veratric acid | 32% |

| Isovanillic acid | 6.5% |

| Vanillic acid | 2.7% |

| 4-(ethyl-[2-(4-hydroxyphenyl)-1-methylethyl]amino)butan-1-ol | 2.1% |

| 4-(ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino)butan-1-ol | 0.9% |

Data from a study on urinary metabolites.[16][19] The total excretion of the acid moiety was 97.6%, while the alcohol moiety accounted for 5.5%.[16][19]

Pharmacodynamics

Mebeverine is a direct-acting musculotropic agent, meaning it exerts its effect directly on the smooth muscle tissue of the GI tract rather than through the autonomic nervous system.[4][12] In vivo and in vitro studies have demonstrated its potent spasmolytic activity.

-

Potency: In various animal models, mebeverine was found to be three to five times more potent than papaverine in blocking smooth muscle spasms.[12] In relieving carbachol-induced spasm of the sphincter of Oddi in rabbits, it was twenty times more active than papaverine.[12]

-

Selectivity: The spasmolytic activity is observed throughout the GI tract but appears to be more pronounced on colonic smooth muscle.[12] Importantly, mebeverine has only minor effects on normal intestinal peristalsis, acting primarily when hypermotility is present.[12]

-

Systemic Effects: Mebeverine is practically free of peripheral anticholinergic effects and does not exhibit central nervous system depressant or analgesic effects.[12] High doses in animal studies have shown some central nervous involvement, such as tremors and convulsions.[4][6]

Clinical Efficacy and Safety

Mebeverine is indicated for the symptomatic treatment of abdominal pain and cramps, persistent diarrhea, and flatulence associated with IBS.[20]

Efficacy

The clinical efficacy of mebeverine has been evaluated in numerous trials, though results from systematic reviews and meta-analyses have been mixed.

-

A 2022 systematic review concluded that mebeverine is an effective and safe therapeutic option for IBS, associated with a reduction in abdominal pain, distension, and abnormal bowel habits.[7] Six of the reviewed studies reported a significant decrease in abdominal pain (p-values from <0.05 to <0.001).[7]

-

Conversely, an earlier meta-analysis found that the clinical improvement and relief of abdominal pain with mebeverine were not statistically significant compared to placebo.[8] The pooled relative risk (RR) for clinical improvement was 1.13 (95% CI: 0.59-2.16) and for relief of abdominal pain was 1.33 (95% CI: 0.92-1.93).[8]

-

Studies comparing the 200 mg modified-release (MR) capsule (twice daily) to the 135 mg standard tablet (three times daily) have found them to be therapeutically equivalent in efficacy, with the MR formulation potentially improving patient compliance.[8][18][21]

Safety and Tolerability

Mebeverine is generally well-tolerated, with an incidence of side effects not shown to be higher than that of a placebo.[7][8]

-

Adverse Effects: Reported adverse effects are rare but can include hypersensitivity and allergic reactions, skin disorders (hives, rash, angioedema), and immune system disorders.[5][20]

-

Drug Interactions: No formal interaction studies have been performed, except with alcohol, where no interaction was found.[4] Caution is advised when co-administering with other anticholinergic drugs.[2] Some sources suggest potential interactions that could decrease the therapeutic efficacy of mebeverine when combined with mefloquine, mianserin, or pregabalin, or decrease the serum concentration of mebeverine when combined with orlistat.[22]

-

Contraindications: Mebeverine is contraindicated in individuals with a known hypersensitivity to the drug.[12]

Experimental Protocols

Detailed experimental protocols are essential for the evaluation of pharmacological agents. The following sections summarize methodologies commonly cited in mebeverine research.

In Vitro Dissolution Studies

These studies are crucial for characterizing the release profile of different formulations, particularly for developing colon-targeted delivery systems.[23][24][25]

-

Methodology:

-

Apparatus: A USP rotating paddle apparatus (Type II) is typically used.

-

Conditions: Stirring rate is set (e.g., 100 rpm) at a constant temperature (37 ± 0.5°C).

-

Dissolution Media: To simulate the GI tract, a sequential pH change is employed. For example, tablets are first placed in 0.1 N HCl (pH 1.2) for 2 hours (gastric simulation), followed by a phosphate buffer of pH 6.8 or 7.4 for subsequent hours (intestinal simulation).[24][25]

-

Sampling: Aliquots of the dissolution medium are withdrawn at regular intervals and replaced with fresh medium.

-

Analysis: The concentration of mebeverine HCl in the samples is determined, typically by UV-Vis spectrophotometry at a specific wavelength (e.g., 263 nm).[24]

-

Animal Studies

Animal models are used to investigate pharmacodynamic properties and toxicity.

-

Spasmolytic Activity Model:

-

Animal Model: Male Wistar albino rats (e.g., 250–280 g) are commonly used.[26]

-

Tissue Preparation: Smooth muscle strips are dissected from a specific GI region (e.g., corpus gastric muscle or jejunum).[27][28]

-

Experimental Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution, aerated, and maintained at 37°C. Contractions are recorded using an isometric force transducer.

-

Procedure: A spasmogen (e.g., carbachol, bethanechol) is added to induce contraction. The inhibitory effect of mebeverine at various concentrations is then measured against the induced spasm.

-

-

Toxicity Studies: Repeat-dose toxicity studies in animals have been conducted via oral and parenteral routes.[4] A study on pregnant white rats investigated histological effects by administering mebeverine (0.96 mg/kg) via intraperitoneal injection from day 2 to day 20 of pregnancy.[29][30]

Clinical Trial Protocols

Human clinical trials are designed to evaluate efficacy and safety. A typical protocol for an IBS trial is as follows:

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[31]

-

Patient Population: Adults or children (e.g., 12-18 years) diagnosed with IBS according to established criteria (e.g., Rome IV).[31]

-

Procedure:

-

Screening/Baseline: Patients undergo a baseline period (e.g., 4 weeks) to record symptom frequency and severity.[31][32]

-

Randomization: Eligible patients are randomly assigned to receive either mebeverine (e.g., 200 mg MR twice daily) or a matching placebo.[31]

-

Treatment Period: The treatment phase lasts for a defined duration (e.g., 8-12 weeks).[31][33]

-

Endpoints: The primary outcome is often the proportion of patients achieving a significant reduction (e.g., >50%) in abdominal pain intensity and frequency. Secondary outcomes can include changes in quality of life, stool consistency, and global symptom assessment.[31][33]

-

Data Analysis: Per-protocol and intention-to-treat (ITT) analyses are conducted to compare the response rates between the mebeverine and placebo groups.[33]

-

Conclusion

Mebeverine hydrochloride is a musculotropic antispasmodic with a complex, multifaceted mechanism of action that provides direct, localized relaxation of gastrointestinal smooth muscle. Its pharmacokinetic profile is characterized by rapid absorption and extensive first-pass metabolism, resulting in negligible systemic exposure to the parent drug and a low incidence of anticholinergic side effects. While clinical trial data on its efficacy relative to placebo have been variable across different meta-analyses, it remains a widely used and well-tolerated first-line agent for the symptomatic relief of irritable bowel syndrome. Further research into its specific interactions with ion channels and receptors will continue to refine the understanding of this important therapeutic agent.

References

- 1. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]

- 2. medicoverhospitals.in [medicoverhospitals.in]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. medicines.org.uk [medicines.org.uk]

- 5. mims.com [mims.com]

- 6. medicines.org.uk [medicines.org.uk]

- 7. The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review | MDPI [mdpi.com]

- 8. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mims.com [mims.com]

- 10. What is Mebeverine Hydrochloride used for? [synapse.patsnap.com]

- 11. Mebeverine Hydrochloride | C25H36ClNO5 | CID 17683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medsafe.govt.nz [medsafe.govt.nz]

- 13. Mebeverine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 15. Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A pharmacokinetic comparison of the modified release capsule and a plain tablet formulation of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 20. Mebeverine - Wikipedia [en.wikipedia.org]

- 21. Clinical Efficacy, Safety and Tolerance of Mebeverine Slow Release (200mg) vs Mebeverine Tablets in Patients with Irritable Bowel Syndrome | Semantic Scholar [semanticscholar.org]

- 22. medindia.net [medindia.net]

- 23. researchgate.net [researchgate.net]

- 24. tandfonline.com [tandfonline.com]

- 25. gsconlinepress.com [gsconlinepress.com]

- 26. mdpi.com [mdpi.com]

- 27. Effect of mebeverine hydrochloride on jejunal motility and epithelial transport in the anesthetized ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. sciencescholar.us [sciencescholar.us]

- 30. researchgate.net [researchgate.net]

- 31. Redirecting to https://onderzoekmetmensen.nl/en/trial/23931 [onderzoekmetmensen.nl]

- 32. Redirecting to https://onderzoekmetmensen.nl/en/trial/55563 [onderzoekmetmensen.nl]

- 33. Mebeverine for pediatric functional abdominal pain: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigation into the Anticholinergic Properties of Mebeverine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the management of irritable bowel syndrome (IBS). Its primary mechanism of action is understood to be a direct effect on the smooth muscle cells of the gastrointestinal tract, leading to muscle relaxation and symptomatic relief.[1][2] While often classified broadly as an anticholinergic agent, the extent and clinical significance of its interaction with muscarinic acetylcholine receptors (mAChRs) are subject to debate. Several sources indicate that mebeverine does not exhibit the systemic anticholinergic side effects commonly associated with classical antagonists like atropine.[3][4] This technical guide provides an in-depth examination of the methodologies used to investigate the anticholinergic properties of pharmaceutical compounds, using mebeverine hydrochloride as a case study. It details the experimental protocols for receptor binding and functional assays and outlines the key signaling pathways associated with muscarinic receptors. While specific, high-affinity binding data for mebeverine is not prevalent in publicly accessible literature—suggesting its antimuscarinic effects may be weak or not its principal mechanism[1]—this guide serves as a comprehensive resource for researchers aiming to conduct such investigations.

Introduction to Mebeverine Hydrochloride

Mebeverine is a second-generation antispasmodic that exerts its primary effects directly on the smooth muscle of the gut.[1][2] Its therapeutic action in IBS is attributed to its ability to alleviate cramps and spasms.[5][6] The proposed mechanisms of action for mebeverine are multifaceted and include the modulation of ion channels, such as a decrease in the permeability of calcium and sodium channels, a local anesthetic effect, and potential weak antimuscarinic activity.[1][3][7] Unlike traditional anticholinergic drugs, mebeverine is noted for its lack of significant systemic side effects like dry mouth, blurred vision, or urinary retention, which points to a more localized action within the gastrointestinal tract or a low affinity for systemic muscarinic receptors.[2][3]

Muscarinic Acetylcholine Receptors and Signaling

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes, M1 through M5, which are coupled to different G proteins and initiate distinct intracellular signaling cascades.[8]

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). In smooth muscle, the elevated intracellular calcium is a primary trigger for contraction.[2][9]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit the enzyme adenylyl cyclase. This action leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).[9] In cardiac tissue, M2 receptor activation also leads to the opening of potassium channels, causing hyperpolarization and a decrease in heart rate.

Signaling Pathway Diagrams

References

- 1. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 7. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Targets of Mebeverine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract